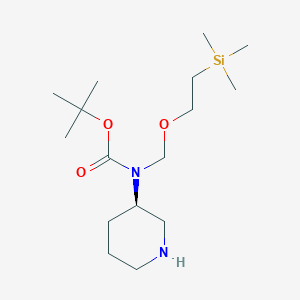

(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate

CAS No.:

Cat. No.: VC13602357

Molecular Formula: C16H34N2O3Si

Molecular Weight: 330.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H34N2O3Si |

|---|---|

| Molecular Weight | 330.54 g/mol |

| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]-N-(2-trimethylsilylethoxymethyl)carbamate |

| Standard InChI | InChI=1S/C16H34N2O3Si/c1-16(2,3)21-15(19)18(14-8-7-9-17-12-14)13-20-10-11-22(4,5)6/h14,17H,7-13H2,1-6H3/t14-/m1/s1 |

| Standard InChI Key | GDLFDZVESQQPTK-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)[C@@H]1CCCNC1 |

| SMILES | CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1CCCNC1 |

| Canonical SMILES | CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1CCCNC1 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₁₆H₃₄N₂O₃Si, corresponds to a molecular weight of 330.54 g/mol. Its IUPAC name, tert-butyl N-[(3R)-piperidin-3-yl]-N-(2-trimethylsilylethoxymethyl)carbamate, highlights two key protective groups:

-

A tert-butoxycarbonyl (Boc) group, which safeguards the amine functionality.

-

A 2-(trimethylsilyl)ethoxymethyl (SEM) group, which protects secondary amines or hydroxyl groups during multistep syntheses.

The (R)-configuration at the piperidine ring’s third position introduces stereochemical specificity, influencing the compound’s reactivity and interactions in chiral environments. This stereochemistry is critical for its performance in asymmetric synthesis and drug candidate development.

Synthesis and Reaction Pathways

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via:

-

Reaction of amines with chloroformates (e.g., Boc anhydride).

-

Carbamoylation using carbamoyl chlorides in the presence of bases like DIEA .

For (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate, a plausible pathway involves:

-

Step 1: Protection of piperidin-3-amine’s primary amine with the SEM group using SEM-Cl under basic conditions.

-

Step 2: Boc protection of the secondary amine using Boc anhydride and a catalyst.

Applications in Organic Synthesis

Dual Protection Strategy

The compound’s orthogonal protective groups enable sequential deprotection:

-

Boc Group: Removed under acidic conditions (e.g., TFA/DCM) .

-

SEM Group: Cleaved using HF·pyridine or TBAF.

This duality is invaluable in peptide synthesis and heterocycle functionalization, where selective amine protection is required.

Pharmaceutical Intermediates

The compound’s role in drug discovery is exemplified by its use in synthesizing:

-

Kinase inhibitors: SEM-protected amines resist nucleophilic substitution during coupling reactions.

-

Antiviral agents: The SEM group stabilizes intermediates against metabolic degradation .

Stability and Reactivity Profile

Thermal and Chemical Stability

-

Thermal stability: Decomposes above 200°C, typical for carbamates.

-

Acid/Base sensitivity: Boc cleavage occurs in strong acids (pH < 2), while SEM resists mild acids but cleaves in fluoride-containing media .

Comparative Analysis with Analogous Carbamates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume